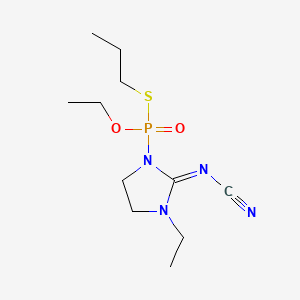
咪蚜磷
描述
Imicyafos is an organophosphorus compound primarily used as a non-fumigant nematicide. It is effective in controlling plant-parasitic nematodes, such as Pratylenchus penetrans, which cause significant damage to crops . The chemical structure of imicyafos is characterized by the presence of a phosphonothioate group, making it a potent inhibitor of acetylcholinesterase (AChE) .
科学研究应用
Imicyafos has a wide range of applications in scientific research, including:
Agriculture: Used as a nematicide to control plant-parasitic nematodes, improving crop yield and quality.
Environmental Studies: Studied for its environmental impact, including soil dissipation and plant uptake.
Toxicology: Research on its toxicity and effects on non-target organisms, including soil nematode communities.
Biochemistry: Used to study the inhibition of acetylcholinesterase and its effects on neurotransmission.
作用机制
Target of Action
Imicyafos primarily targets the Acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function. It breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting this enzyme, Imicyafos disrupts the normal functioning of the nervous system.
Mode of Action
Imicyafos acts as an inhibitor of Acetylcholinesterase (AChE) . When Imicyafos binds to AChE, it prevents the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal nerve impulses, leading to paralysis and eventual death of the organism.
Biochemical Pathways
The primary biochemical pathway affected by Imicyafos is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a key neurotransmitter. By inhibiting AChE, Imicyafos disrupts this pathway, leading to an overstimulation of the neurons and causing neurotoxic effects .
Pharmacokinetics
The pharmacokinetics of Imicyafos involve its absorption, distribution, metabolism, and excretion (ADME). Imicyafos is moderately mobile in the soil . It is absorbed by plants and can be taken up from the soil . The compound follows first-order dissipation kinetics in soil with a half-life of 40.8 days
Result of Action
The primary result of Imicyafos action is the disruption of normal nerve function, leading to paralysis and death of the organism. This is achieved through the inhibition of AChE, leading to an overstimulation of the neurons .
Action Environment
The action of Imicyafos can be influenced by various environmental factors. For instance, the compound’s mobility and persistence in the environment can affect its efficacy. Imicyafos has been found to be moderately mobile in the soil , which can influence its availability to target organisms. Additionally, its persistence in the environment, with a soil half-life of 40.8 days , can affect its long-term effects and potential for bioaccumulation
生化分析
Biochemical Properties
Imicyafos plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets acetylcholinesterase, an enzyme crucial for nerve function in nematodes. By inhibiting acetylcholinesterase, Imicyafos disrupts the normal transmission of nerve impulses, leading to paralysis and death of the nematodes . Additionally, Imicyafos interacts with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolic degradation .
Cellular Effects
Imicyafos affects various types of cells and cellular processes. In nematodes, it disrupts nerve function by inhibiting acetylcholinesterase, leading to paralysis and death . In plants, Imicyafos has been shown to reduce the density of plant-parasitic nematodes, thereby decreasing damage to crops such as radishes . It has minimal impact on non-target organisms, including free-living nematodes and soil microbial communities . Imicyafos also influences cell signaling pathways and gene expression related to stress responses in plants .
Molecular Mechanism
The molecular mechanism of Imicyafos involves the inhibition of acetylcholinesterase, which is essential for the breakdown of the neurotransmitter acetylcholine . By binding to the active site of acetylcholinesterase, Imicyafos prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous stimulation of the nerves, causing paralysis and death of the nematodes . Imicyafos also undergoes metabolic degradation by cytochrome P450 enzymes, which convert it into less toxic metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imicyafos change over time due to its stability and degradation. Imicyafos follows first-order dissipation kinetics in soil, with a half-life of approximately 40.8 days . Over time, Imicyafos degrades into less toxic metabolites, reducing its efficacy against nematodes. Long-term studies have shown that Imicyafos has minimal impact on soil microbial communities and non-target organisms . Its effectiveness in controlling nematodes decreases as it degrades .
Dosage Effects in Animal Models
The effects of Imicyafos vary with different dosages in animal models. At recommended doses, Imicyafos effectively controls plant-parasitic nematodes without significantly affecting non-target organisms . At higher doses, Imicyafos can exhibit toxic effects, including inhibition of acetylcholinesterase in non-target organisms . Threshold effects have been observed, where doses above a certain level result in adverse effects on soil microbial communities and free-living nematodes .
Metabolic Pathways
Imicyafos is involved in several metabolic pathways, primarily its degradation by cytochrome P450 enzymes . These enzymes convert Imicyafos into less toxic metabolites, which are further processed and excreted by the organism. The metabolic pathways of Imicyafos also involve interactions with other enzymes and cofactors that facilitate its breakdown and detoxification . This process affects the overall metabolic flux and levels of metabolites in the organism .
Transport and Distribution
Imicyafos is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, where it exerts its nematicidal effects . Imicyafos interacts with transporters and binding proteins that facilitate its movement within the plant . Its distribution is influenced by factors such as soil composition, moisture content, and plant species . Imicyafos also accumulates in certain tissues, affecting its localization and efficacy .
Subcellular Localization
The subcellular localization of Imicyafos is primarily within the cytoplasm and cell membranes of nematodes . It targets acetylcholinesterase located at nerve synapses, leading to the disruption of nerve function . In plants, Imicyafos is localized in the root tissues, where it interacts with nematodes and exerts its nematicidal effects . The localization of Imicyafos is influenced by its chemical properties and interactions with cellular components .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imicyafos involves the reaction of O-ethyl S-propyl phosphonothioate with (E)-(RS)-(2-cyanoimino-3-ethyl-imidazolidin-1-yl) . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of various reagents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of imicyafos follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is then purified and formulated into various pesticide formulations for agricultural use .
化学反应分析
Types of Reactions
Imicyafos undergoes several types of chemical reactions, including:
Oxidation: Imicyafos can be oxidized to form oxon derivatives, which are more potent inhibitors of acetylcholinesterase.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various degradation products.
Substitution: Imicyafos can undergo nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of various phosphoric acid derivatives.
Substitution: Formation of substituted phosphonothioate compounds.
相似化合物的比较
Similar Compounds
- Fensulfothion
- Fenamiphos
- Ethoprophos
- Terbufos
- Cadusafos
- Fosthiazate
- Aldicarb
- Oxamyl
- Carbofuran
Uniqueness of Imicyafos
Imicyafos is unique among organophosphorus nematicides due to its specific mode of action and its effectiveness at lower application rates. It has a relatively low environmental impact compared to other nematicides, making it a preferred choice for integrated pest management programs .
属性
IUPAC Name |
[1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N4O2PS/c1-4-9-19-18(16,17-6-3)15-8-7-14(5-2)11(15)13-10-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCUNNLZTNMXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N4O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057971, DTXSID10869903 | |
| Record name | Imicyafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Ethyl S-propyl [2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140163-89-9 | |
| Record name | Imicyafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140163899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imicyafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMICYAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2MO60716 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Imicyafos and what is its primary use in agriculture?
A1: Imicyafos is a non-fumigant nematicide primarily used to control root-knot nematodes in various crops. [, , ] It was first registered for use in South Korea in 2012. [, ]
Q2: How effective is Imicyafos in controlling root-knot nematodes?
A2: Studies have shown Imicyafos to be highly effective against root-knot nematodes, specifically Meloidogyne incognita and Meloidogyne hapla. In pot and greenhouse experiments, Imicyafos reduced nematode populations and root galling by over 90% in various crops like watermelon, melon, cucumber, and tomato. [, ]
Q3: What is the mechanism of action of Imicyafos against nematodes?
A3: While the precise mechanism of action of Imicyafos is not fully elucidated in the provided research, it is classified as an organophosphate nematicide. Organophosphates generally act by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in nematodes. This disruption of nerve function leads to paralysis and eventual death of the nematodes. []
Q4: Does Imicyafos impact non-target organisms in the soil?
A4: Research suggests that Imicyafos has minimal impact on non-target soil organisms. Studies found no significant negative effects on free-living nematodes, cellulose decomposition activity, microbial biomass, or the number of ammonia oxidizers in soil treated with Imicyafos. [] Additionally, Imicyafos showed no significant inhibitory effect on the growth of tested fungal and bacterial strains in laboratory settings. []
Q5: How does Imicyafos compare to other organophosphate nematicides in terms of toxicity?
A5: Compared to Cadusafos, another organophosphate nematicide, Imicyafos demonstrated lower toxicity towards beneficial soil microorganisms. While Cadusafos significantly inhibited the growth of several tested fungal and bacterial strains, Imicyafos and Fosthiazate did not exhibit such inhibitory effects. [, ]
Q6: What are the Maximum Residue Limits (MRLs) set for Imicyafos in agricultural products?
A6: In South Korea, the MRLs for Imicyafos are set at 0.05 mg/kg for watermelon and Korean melon. [, ]
Q7: What analytical methods are used to detect and quantify Imicyafos residues in agricultural products?
A7: A highly sensitive and reliable method using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) has been developed and validated for determining Imicyafos residues in agricultural commodities. [, , ] This method involves extraction with acetone, partitioning with hexane and dichloromethane, and purification with florisil before HPLC-UVD analysis. Confirmation of the results is done using Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]
Q8: How effective is the HPLC-UVD method for Imicyafos residue analysis?
A8: The HPLC-UVD method has demonstrated excellent performance characteristics. It boasts a linear range between 0.1-5 mg/kg with a high correlation coefficient (r²) of 0.99997. [, ] Average recoveries of Imicyafos ranged from 77.0 to 115.4% at spiking levels of 0.02 and 0.05 mg/kg, indicating good accuracy. [, ] The method's precision is reflected in the low relative standard deviations of 2.2-9.6%. [, ] Moreover, it has a limit of detection (LOD) of 0.005 mg/kg and a limit of quantification (LOQ) of 0.02 mg/kg, showcasing its high sensitivity. [, ]
Q9: Has the HPLC-UVD method for Imicyafos analysis been validated?
A9: Yes, the method underwent inter-laboratory validation studies and demonstrated satisfactory results, confirming its reliability and suitability for regulatory purposes. [, , ]
Q10: How does the application of Imicyafos affect its dissipation in the soil?
A10: The research indicates that Imicyafos follows first-order dissipation kinetics in the soil, with a half-life of 40.8 days. [] This information is crucial for determining appropriate plant-back intervals to ensure compliance with MRLs.
Q11: What are the plant-back intervals (PBIs) for Imicyafos when rotating crops?
A11: PBIs for Imicyafos vary depending on the rotational crop. For lettuce, the estimated PBIs range from 213.9 to 357.3 days, while for spinach, they range from 100.8 to 283.6 days. [] These intervals ensure that Imicyafos residues in the soil do not exceed the acceptable levels for safe consumption of the subsequently grown crops.
Q12: Has Imicyafos been investigated for use in controlling other plant-parasitic nematodes?
A12: Yes, Imicyafos has shown efficacy against Pratylenchus penetrans, another plant-parasitic nematode. In pot trials, Imicyafos at a conventional dose significantly reduced P. penetrans density in the soil and effectively suppressed damage to radish caused by this nematode. [, ]
Q13: Are there alternative nematicidal compounds that have been tested against Heterodera schachtii?
A13: Yes, besides Imicyafos, other nematicidal compounds, including Fluopyram, Fosthiazate, Abamectin, terthiophene, and Eclipta prostrata extract, have been tested for their efficacy against Heterodera schachtii. [] Results indicate that Fluopyram and Imicyafos were the most effective in inhibiting hatching and causing mortality of the infective juveniles of this nematode. []
Q14: Have any studies compared the effects of nematicidal materials on different cyst nematode species?
A14: Research comparing the effects of nematicidal materials on Heterodera schachtii and Heterodera trifolii showed that their responses to Fluopyram, Fosthiazate, and Imicyafos were similar. [] Both species exhibited high hatching inhibition and larval mortality rates when exposed to these nematicides. []
Q15: Has Imicyafos been investigated for its use in combination with other pesticides?
A15: Yes, several studies have investigated the synergistic effects of Imicyafos in combination with other pesticides, including Fipronil, Abamectin, Trifloxystrobin, Clothianidin, Dinotefuran, Thiamethoxam, Flubendiamide, Chlorantraniliprole, Sulfoxaflor, Abietic acid ketone, Sophocarpidine, and Tetraconazole. [, , , , , , , , , , ] These combinations aim to broaden the insecticidal spectrum, enhance efficacy, and potentially mitigate resistance development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


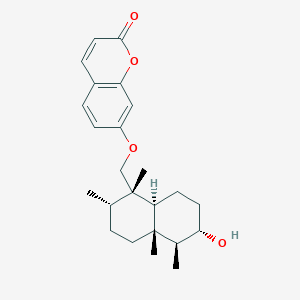
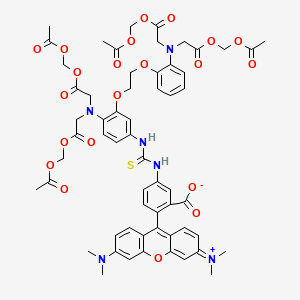
![(8R,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B1258041.png)
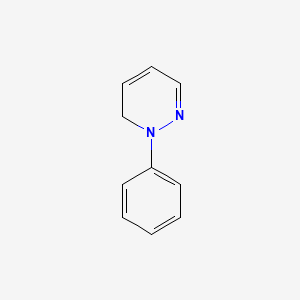
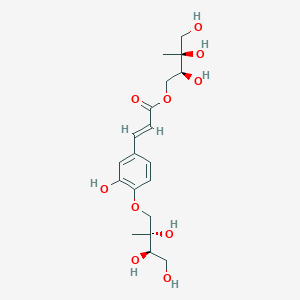
![6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B1258045.png)
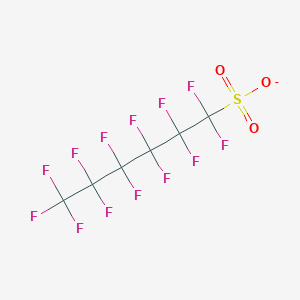
![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)
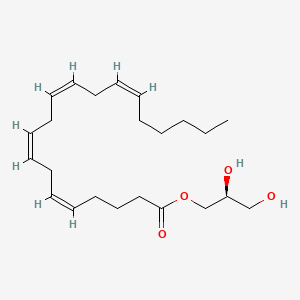
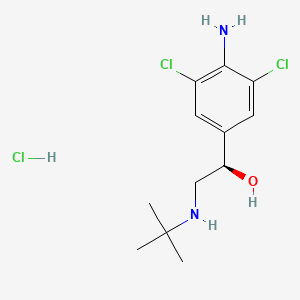

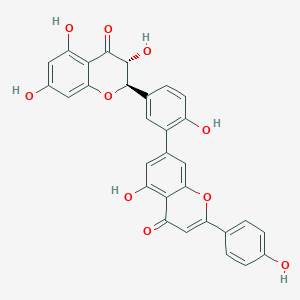
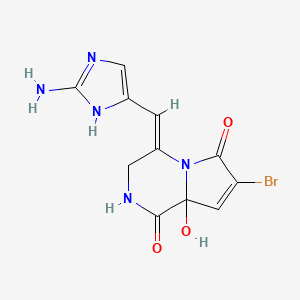
![(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1258059.png)
